molecular formula C15H14N4O3 B2991630 6-(3,5-Dimethylisoxazole-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-80-2

6-(3,5-Dimethylisoxazole-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2991630
CAS No.: 2034306-80-2
M. Wt: 298.302
InChI Key: FGNOVMXSMJNDED-UHFFFAOYSA-N
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Description

“3,5-Dimethylisoxazole-4-carbonyl chloride” is a chemical compound used in various scientific experiments and research . It has a molecular weight of 159.57 .


Synthesis Analysis

The synthesis of “3,5-Dimethylisoxazole-4-carbonyl chloride” involves a reaction with triethylamine in dichloromethane at 20℃ for 3 hours .


Molecular Structure Analysis

The molecular formula of “3,5-Dimethylisoxazole-4-carbonyl chloride” is C6H6ClNO2 .


Chemical Reactions Analysis

The compound reacts with water and is moisture sensitive .


Physical and Chemical Properties Analysis

“3,5-Dimethylisoxazole-4-carbonyl chloride” is a liquid at 20°C. It has a density of 1.282±0.06 g/cm3 and a refractive index of 1.4960 to 1.5000 . It should be stored under inert gas .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

An important application of the compound involves its role in synthesizing various heterocyclic derivatives, which are crucial in medicinal chemistry and materials science. Studies have demonstrated its utility in creating pyrazolo[3,4-b]quinolines, benzo[b][1,8]-naphthyridines, and pyridine-pyrazole hybrids, showcasing its versatility in generating diverse molecular architectures. These compounds have potential applications in developing novel therapeutic agents and materials with unique properties (Elkholy, 2007); (Azab & Rady, 2012); (Flefel et al., 2018).

Photocycloaddition Reactions

The compound's structure has made it a subject of interest in studies focusing on photocycloaddition reactions. These reactions are pivotal in organic synthesis, offering pathways to construct complex cyclic structures. Research exploring the photocycloaddition of related nitrile-containing compounds provides insights into the mechanisms and potential synthetic applications of such reactions (Andresen & Margaretha, 1995).

Antioxidant and Anti-inflammatory Activities

Derivatives synthesized from similar compounds have been investigated for their biological activities, including antioxidant and anti-inflammatory effects. These studies contribute to the development of new drugs with potential applications in treating various inflammatory diseases and conditions linked to oxidative stress (Bhalgat et al., 2014).

Mechanistic Studies in Organic Chemistry

The chemical reactions involving the compound or its derivatives have provided valuable mechanistic insights into organic synthesis processes. Investigations into the reaction of nitrile oxides with ketenes, for example, help in understanding the intricacies of reaction pathways and the formation of various organic products (Evans & Taylor, 1987).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals). Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

6-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-13(9(2)22-18-8)15(21)19-4-3-12-11(7-19)5-10(6-16)14(20)17-12/h5H,3-4,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNOVMXSMJNDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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